3-Cyano-2-methyl-2-pipecolinehydrochloride
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Overview
Description
3-Cyano-2-methyl-2-pipecolinehydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molar mass of 174.6711 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 3-Cyano-2-methyl-2-pipecolinehydrochloride typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
3-Cyano-2-methyl-2-pipecolinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyano-2-methyl-2-pipecolinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methyl-2-pipecolinehydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyano-2-methyl-2-pipecolinehydrochloride can be compared with other similar compounds, such as:
2,2-Dimethylpiperidine-3-carbonitrile: This compound has a similar structure but different functional groups.
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride: This is another related compound with similar properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-methylpyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,1H3;1H |
InChI Key |
OWTAMCGRFGTFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#N.Cl |
Origin of Product |
United States |
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